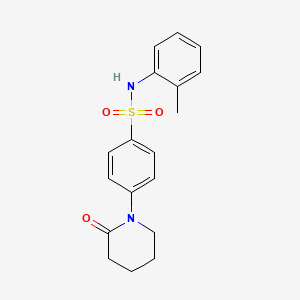
N-(4-methoxyphenyl)-N'-(2-propoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-propoxyphenyl)urea, commonly known as MPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its ability to modulate the function of ion channels in the central nervous system.
Mécanisme D'action
MPU acts as a non-competitive antagonist of the NMDA receptor, which is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and learning and memory processes. MPU binds to the channel pore and reduces the influx of calcium ions, which is essential for the activation of the receptor. This results in the modulation of neuronal excitability and the prevention of excitotoxicity, which is a pathological process that leads to neuronal death.
Biochemical and Physiological Effects:
MPU has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. MPU has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. In addition, MPU has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MPU is its high selectivity for the NMDA receptor, which makes it a useful tool for studying the function of this receptor in vitro and in vivo. MPU has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models.
Orientations Futures
There are several future directions for research on MPU. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of MPU. Another area of research is the investigation of the therapeutic potential of MPU in other neurological disorders, such as depression and anxiety. Furthermore, the mechanism of action of MPU on the NMDA receptor needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of MPU involves the reaction of 4-methoxyaniline with 2-propoxybenzoyl isocyanate in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder of MPU. This method has been optimized to yield high purity and high yield of MPU.
Applications De Recherche Scientifique
MPU has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate the function of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. MPU has also been shown to have anticonvulsant and neuroprotective effects in animal models.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-7-5-4-6-15(16)19-17(20)18-13-8-10-14(21-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMPRKIMRWQQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2'-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)imino]diethanol](/img/structure/B5179781.png)

![6-amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5179799.png)
![2-[{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5179802.png)
![5-chloro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179810.png)

![2-(8-ethyl-8-methyl-3-oxohexahydro-7H-[1,3]thiazolo[3,2-a]pyrazin-7-yl)acetohydrazide](/img/structure/B5179823.png)
![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5179831.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)
![diethyl [anilino(3,5-dichloro-2-methoxyphenyl)methyl]phosphonate](/img/structure/B5179844.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
